molecular formula C9H7FO B040765 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene CAS No. 124700-26-1

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B040765
CAS No.: 124700-26-1
M. Wt: 150.15 g/mol
InChI Key: KVRJLSPSYFYNAA-UHFFFAOYSA-N
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Description

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Probing : It is used as a fluorescent probe for studying photochemical behavior and fluorescence properties of stable aromatic nitrile oxides (Minuti et al., 2016).

  • Chemical Research : Its coplanar methoxy and prop-2-ynyloxy groups make it useful in chemical research, especially in molecular studies (Zhang, Zhao, & Chen, 2010).

  • Organic Synthesis and Catalysis : It has potential applications in organic synthesis and catalysis, which is critical in the development of new chemical reactions and materials (Fun et al., 2012).

  • Transformation of Ketones : It is used in the direct regiospecific fluorofunctionalization of ketones, transforming them into fluorine derivatives (Stavber, Jereb, & Zupan, 2002).

  • Synthesis of Novel Compounds : It contributes to the synthesis of novel (pentafluorosulfanyl)benzenes with specific substitution patterns (Ajenjo et al., 2016).

  • Antitumor Effects : Research has shown its potential in decreasing toxicity and exhibiting antitumor effects in mice (Pero, Babiarz-Tracy, & Fondy, 1977).

  • Supramolecular Chemistry : It forms part of supramolecular tapes and chains in molecular structures, indicating its role in the development of complex molecular systems (Jan et al., 2013); (Chin et al., 2012).

  • Fluorination of Aromatic Molecules : It has been used in the room-temperature fluorination of aromatic molecules (Stavber & Zupan, 1981).

  • Photophysical Studies : It is relevant in studying photophysical processes and fluorescence spectra in the gas phase (Al-ani, 1973); (Al-ani, 1973).

  • Antiproliferative Activity : Some synthesized compounds containing this molecule have shown significant antiproliferative activity against various cancer cell lines (Taia et al., 2020).

  • Electrical and Photovoltaic Properties : It influences the electrical and photovoltaic properties of certain molecules, affecting their application in solar cells and other electronic devices (Li et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information includes the signal word “Danger” and hazard statements H301 .

Properties

IUPAC Name

1-fluoro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRJLSPSYFYNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561164
Record name 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124700-26-1
Record name 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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